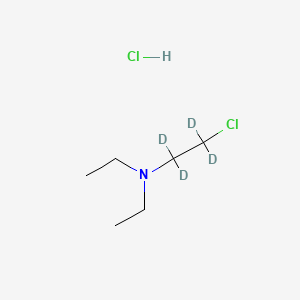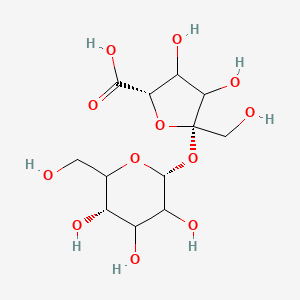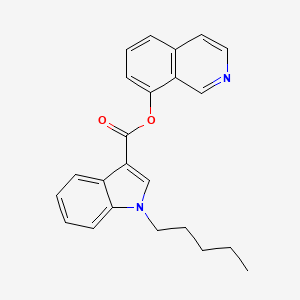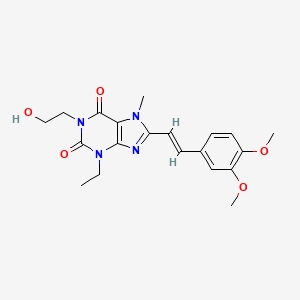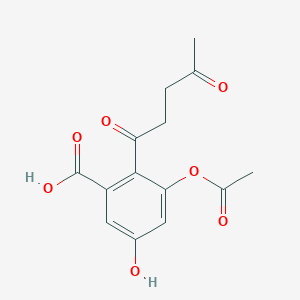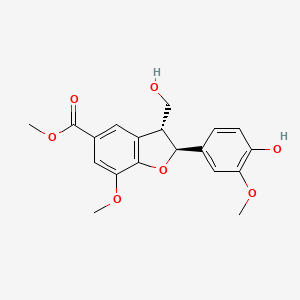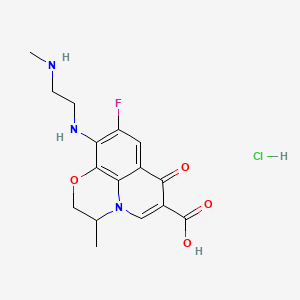
hSMG-1 inhibitor 11j
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SMG1i est un inhibiteur de petite molécule spécifiquement conçu pour cibler l'activité kinase de la kinase apparentée à PI3K (PIKK) SMG1. SMG1 joue un rôle crucial dans la voie de dégradation de l'ARNm médiée par les non-sens (NMD) en phosphorylant l'hélicase d'ARN UPF1, qui est essentielle à la dégradation des ARNm contenant des codons de terminaison prématurés .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de SMG1i implique plusieurs étapes, y compris la formation d'intermédiaires clés et les réactions de couplage finales. Les voies de synthèse spécifiques et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement en détail.
Méthodes de production industrielle
La production industrielle de SMG1i impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela comprendrait l'utilisation d'équipements de synthèse automatisés, de mesures strictes de contrôle de la qualité et de techniques de purification telles que la chromatographie et la cristallisation .
Analyse Des Réactions Chimiques
Types de réactions
SMG1i subit diverses réactions chimiques, notamment :
Oxydation : SMG1i peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques au sein de la molécule.
Substitution : Les réactions de substitution peuvent introduire ou remplacer des groupes fonctionnels pour améliorer l'activité ou la sélectivité du composé.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les nucléophiles sont utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de SMG1i avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier les relations structure-activité et optimiser les propriétés du composé .
Applications de recherche scientifique
SMG1i a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier la structure et la fonction de la kinase SMG1 et son rôle dans la voie NMD.
Biologie : Aide à comprendre les mécanismes moléculaires de la surveillance et de la dégradation de l'ARNm.
Médecine : Applications thérapeutiques potentielles dans les maladies causées par une dégradation aberrante de l'ARNm, telles que certains troubles génétiques et cancers.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la voie NMD et les kinases associées.
Mécanisme d'action
SMG1i exerce ses effets en inhibant spécifiquement l'activité kinase de SMG1. Il se lie au site de liaison de l'ATP au sein du site actif de la kinase, empêchant la phosphorylation d'UPF1 et perturbant ainsi la voie NMD. Cette inhibition est obtenue par l'interaction de SMG1i avec des résidus uniques du site actif de SMG1, qui ne sont pas présents dans d'autres PIKK .
Applications De Recherche Scientifique
SMG1i has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of SMG1 kinase and its role in the NMD pathway.
Biology: Helps in understanding the molecular mechanisms of mRNA surveillance and decay.
Medicine: Potential therapeutic applications in diseases caused by aberrant mRNA decay, such as certain genetic disorders and cancers.
Industry: Used in the development of new drugs targeting the NMD pathway and related kinases.
Mécanisme D'action
SMG1i exerts its effects by specifically inhibiting the kinase activity of SMG1. It binds to the ATP-binding site within the kinase active site, preventing the phosphorylation of UPF1 and thereby disrupting the NMD pathway. This inhibition is achieved through the interaction of SMG1i with unique residues in the active site of SMG1, which are not present in other PIKKs .
Comparaison Avec Des Composés Similaires
Composés similaires
Inhibiteurs de mTOR : Composés qui inhibent la cible mécanistique de la rapamycine (mTOR) kinase, qui est également membre de la famille des PIKK.
Inhibiteurs d'ATM : Composés ciblant la kinase mutée de l'ataxie-télangiectasie (ATM), un autre membre de la famille des PIKK impliqué dans la réponse aux dommages à l'ADN.
Inhibiteurs d'ATR : Composés qui inhibent la kinase apparentée à l'ataxie-télangiectasie et à Rad3 (ATR), qui joue un rôle dans la réponse au stress de réplication de l'ADN.
Unicité
SMG1i est unique par sa forte spécificité pour SMG1 par rapport aux autres PIKK. Cette spécificité est obtenue grâce à la conception de l'inhibiteur pour engager des résidus uniques du site actif de SMG1, qui ne sont pas présents dans d'autres kinases. Cela permet une inhibition sélective de SMG1 sans affecter l'activité des autres PIKK .
Propriétés
IUPAC Name |
1-[4-[4-[2-[4-chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN7O3S/c1-4-35(5-2)39(37,38)25-17-21(10-11-22(25)28)32-26-31-15-13-23(34-26)19-12-14-30-24(16-19)18-6-8-20(9-7-18)33-27(36)29-3/h6-17H,4-5H2,1-3H3,(H2,29,33,36)(H,31,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFJBSIAXYEPBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN7O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(5-nitro-2-phenylmethoxyphenyl)sulfanylpropanoic acid](/img/structure/B568728.png)
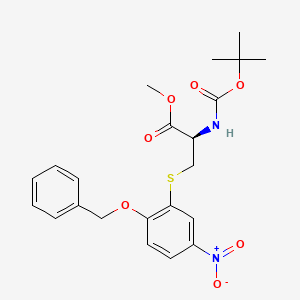
![8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine](/img/structure/B568731.png)

